molecular formula C14H14F3N3O3S B2970386 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1105234-46-5

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2970386
CAS RN: 1105234-46-5
M. Wt: 361.34
InChI Key: JHDHQPHOMFHVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide, also known as compound 25, is a small molecule that has been studied for its potential use in treating various diseases.

Scientific Research Applications

Anticancer Activity

A series of novel pyridazinone derivatives bearing benzenesulfonamide moiety has been synthesized and evaluated for their anticancer activity. One derivative, in particular, showed remarkable activity against leukemia and non-small cell lung cancer cell lines, suggesting potential as a lead compound for developing new anticancer agents (Rathish et al., 2012).

Antimicrobial Activity

New derivatives of 4-(4-(2-isonicotinoylhydrazinyl)-6-((aryl)amino)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide were synthesized and evaluated for in vitro antimicrobial activity against various bacteria and fungal strains. Some compounds exhibited potent antibacterial and antifungal properties (Desai et al., 2017).

Enzyme Inhibition for Disease Management

Sulfonamides incorporating 1,3,5-triazine moieties were tested for inhibition of carbonic anhydrase isozymes, relevant for managing conditions like glaucoma, edema, epilepsy, and cancer. These compounds showed inhibition of cytosolic and tumor-associated carbonic anhydrase isozymes, indicating potential for therapeutic applications (Garaj et al., 2005).

Antioxidant and Enzyme Inhibitory Profile

Sulphonamides with 1,3,5-triazine structural motifs were investigated for antioxidant properties and as inhibitors of enzymes associated with Alzheimer's and Parkinson's diseases. These compounds displayed moderate antioxidant activity and significant inhibition against enzymes like acetylcholinesterase and butyrylcholinesterase (Lolak et al., 2020).

Anticandidal Activity

Benzenesulfonamides containing imidazole or triazole rings were synthesized and evaluated as anticandidal agents, showing moderate to high activity against clinical isolates. This research contributes to the development of new treatments for candidiasis (Qandil et al., 2008).

Anti-HIV and Anticancer Potential

Compounds synthesized from 1-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)semicarbazides and 4-chloro-2-mercapto-N-(4,5-dihydro-5-oxo-4-phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamides were evaluated for anti-HIV and anticancer activities, with some showing promising results (Pomarnacka & Kozlarska-Kedra, 2003).

properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3S/c15-14(16,17)11-4-1-5-12(10-11)24(22,23)19-8-3-9-20-13(21)6-2-7-18-20/h1-2,4-7,10,19H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDHQPHOMFHVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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